2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one
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Overview
Description
2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one is a chemical compound with the molecular formula C11H22N2O and a molecular weight of 198.31 g/mol It is known for its unique structure, which includes a piperazine ring substituted with an ethyl and a methyl group
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit antiproliferative activity against human cancer cell lines .
Mode of Action
It’s worth noting that compounds with similar structures have shown to interact with their targets and induce changes that lead to antiproliferative effects .
Result of Action
Similar compounds have been reported to exhibit antiproliferative activity, suggesting potential anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one typically involves the reaction of 3-methylpiperazine with 2-ethylbutanone under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production methods often incorporate advanced techniques such as automated reactors and in-line monitoring to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under appropriate conditions.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The piperazine ring allows for nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one include:
- 2-(Methylamino)-2-(2-methylphenyl)cyclohexan-1-one
- 2-(Ethylamino)-2-(3-methylphenyl)cyclohexan-1-one
Uniqueness
What sets this compound apart from similar compounds is its unique combination of an ethyl and a methyl group on the piperazine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-ethyl-1-(3-methylpiperazin-1-yl)butan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-4-10(5-2)11(14)13-7-6-12-9(3)8-13/h9-10,12H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSGOUBJUAUEJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CCNC(C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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